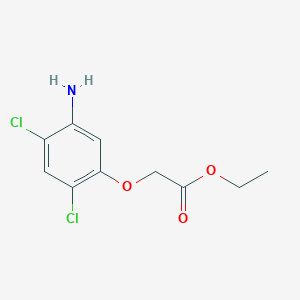

![molecular formula C20H19N3O3S B3008996 (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-60-3](/img/structure/B3008996.png)

(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

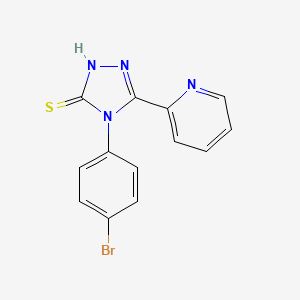

The compound , (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a derivative of 2-cyanoacrylamide with a tetrahydrobenzo[b]thiophene moiety and a pyridinyl group. This structure suggests that it could be a part of a novel series of compounds with potential biological activity, as indicated by the related research on similar molecules. The presence of the cyano group and the acrylamide linkage are indicative of reactivity that could be exploited in various chemical transformations or biological interactions.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, which share a similar tetrahydrobenzo[b]thiophene core and carbamoyl functionality, were prepared by a research group and their reactivity with various active methylene reagents was studied to yield pyran, pyridine, and pyridazine derivatives . This suggests that the synthesis of the compound would likely involve similar strategies, utilizing hydrazonoacetate intermediates to introduce the pyridinyl group and achieve the desired acrylamide linkage.

Molecular Structure Analysis

The molecular structure of related acrylamide derivatives has been confirmed using several spectral tools, as reported in the literature . These tools likely include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, which are standard techniques for elucidating the structure of organic compounds. The molecular structure of the compound would be expected to show characteristic signals corresponding to its cyano, acrylamide, and tetrahydrobenzo[b]thiophene functionalities.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The cyano group could participate in nucleophilic addition reactions, while the acrylamide moiety might undergo further transformations, such as cyclization or conjugate addition. The tetrahydrobenzo[b]thiophene core could be involved in electrophilic aromatic substitution reactions, given the presence of the pyridinyl group, which could direct such reactions to specific positions on the ring.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer from related compounds that it would exhibit properties typical of organic heterocyclic compounds. This includes moderate solubility in organic solvents, potential for crystallinity, and stability under standard conditions. The compound's cytotoxic effects against various cancer cell lines, as demonstrated by similar derivatives, suggest that it may also possess biological activity that could be of interest in pharmaceutical research .

Aplicaciones Científicas De Investigación

Anticancer Potential

A significant application of (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives is in anticancer research. Various studies have shown that these compounds exhibit potent anticancer activities. For instance, novel 2‐cyanoacrylamido‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives demonstrated significant anticancer properties against multiple cancer cell lines, including HepG2, MCF‐7, and HCT‐116 cells (Sroor et al., 2020). Additionally, other heterocyclic compounds derived from similar chemical structures showed high inhibitory effects on human cancer cell lines, indicating their potential as antitumor agents (Shams et al., 2010).

Antimicrobial Applications

This compound and its related derivatives have been found to possess antimicrobial properties. For example, synthesized heterocyclic compounds based on similar chemical structures demonstrated significant antimicrobial activity against various tested organisms. Some of these compounds even showed higher efficiency than selected standards (Shams et al., 2011).

Anti-rheumatic Effects

The compound has been studied for its potential in treating rheumatic diseases. A study involving ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, and its metal complexes, showed significant antioxidant, analgesic, and anti-rheumatic effects (Sherif & Hosny, 2014).

Applications in Heterocyclic Synthesis

This compound is also utilized in the synthesis of various heterocyclic structures. Studies have explored its reactivity towards different active methylene reagents, leading to the formation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004).

Propiedades

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-pyridin-4-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-2-26-20(25)17-15-5-3-4-6-16(15)27-19(17)23-18(24)14(12-21)11-13-7-9-22-10-8-13/h7-11H,2-6H2,1H3,(H,23,24)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUHINRIBUREBG-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=NC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=NC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

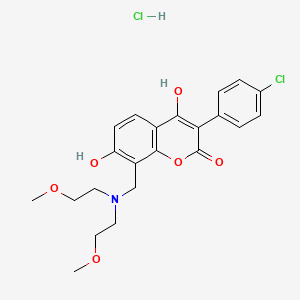

![(E)-4-(Dimethylamino)-N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-enamide](/img/structure/B3008915.png)

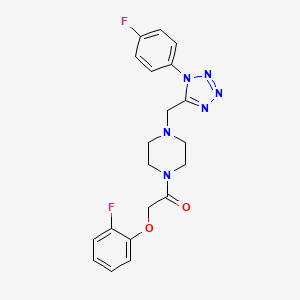

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3008916.png)

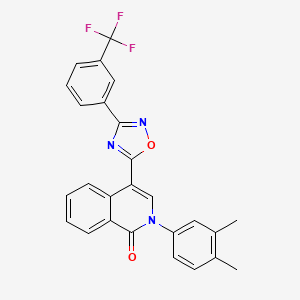

![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008925.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)

![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3008932.png)